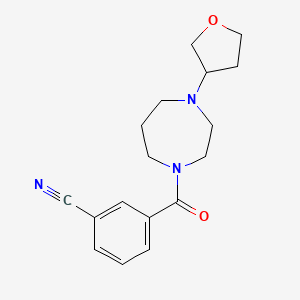

3-(4-(Tetrahydrofuran-3-yl)-1,4-diazepane-1-carbonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule. It appears to contain a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The molecule also contains a diazepane group, which is a seven-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydrofuran derivatives are often synthesized through various methods such as reductive amination . Another related compound, [tetrahydrofuran-3-yl]-4-methylbenzenesulfonate, is synthesized by reacting 3-tetrahydrofuran-ol with p-tosylchloride in the presence of an inorganic base .科学的研究の応用

Synthesis and Functionalization of Aliphatic Compounds

One notable application of related compounds involves the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones with H-donors. This process, which occurs without nitrogen elimination, leads to the formation of N-substituted hydrazones or bis-hydrazonoethanes through a formal insertion of the diazo group's terminal N atom into α-C−H bonds of ethers and aliphatic hydrocarbons. This method is significant for C−H functionalization of various aliphatic compounds, offering yields of up to 78% (Rodina et al., 2016).

Creation of Isochromene Derivatives

Another application involves 4-diazoisochroman-3-imines, which serve as metal carbene precursors for synthesizing isochromene derivatives. Under Rh(II) complex catalysis, these α-diazo imidates react with alkenes and conjugated dienes through formal [2 + 1] or [4 + 3] cycloaddition, producing spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, respectively. This method highlights the compound's utility in creating complex molecular structures with potential biological activities (Ren et al., 2017).

Development of Benzodiazepine Derivatives

The compound also finds application in the synthesis of benzodiazepine derivatives, such as 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo(b)(1,4)diazepin-2-ones. This synthesis is achieved via SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization. These methods contribute to the development of molecules with potential therapeutic applications, demonstrating the compound's role in advancing medicinal chemistry (Pathak et al., 2006).

Electrocyclic Aromatic Substitution

Additionally, the compound's derivatives have been utilized in electrocyclic aromatic substitution to produce 3H-2-benzazepines. This process involves the base-induced dehydrochlorination of imidoyl chlorides, highlighting a unique approach to synthesizing benzazepine derivatives with specific substituent effects (Groundwater & Sharp, 1992).

特性

IUPAC Name |

3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCCHCMDVBKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)